1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE
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Overview
Description
1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE is an organic compound with the molecular formula C15H18O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a (3-methoxyphenyl) group and two ethyl ester groups. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE can be synthesized through the reaction of diethyl malonate with 3-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of propanedioic acid, (3-methoxyphenyl)-, diethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (3-methoxyphenyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The (3-methoxyphenyl) group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, (4-hydroxy-3-methoxyphenyl)-, diethyl ester
- Propanedioic acid, (3,4-dimethoxyphenyl)-, diethyl ester
- Propanedioic acid, (3-methoxyphenyl)-, dimethyl ester
Uniqueness
1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (3-methoxyphenyl) group enhances its reactivity and potential interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
diethyl 2-(3-methoxyphenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDZFGZFVADNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451403 |
Source
|
Record name | Propanedioic acid, (3-methoxyphenyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50874-07-2 |
Source
|
Record name | Propanedioic acid, (3-methoxyphenyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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